Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a 4-oxopiperidine-1-carboxylate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl bromide.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or benzyl groups can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyanomethyl bromide, benzyl chloride
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Reduced derivatives such as alcohols or amines
Substitution: Substituted derivatives with different functional groups
Hydrolysis: Carboxylic acids and alcohols
Scientific Research Applications
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving piperidine derivatives.
Industry: The compound can be used in the production of agrochemicals, materials, and specialty chemicals, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Lacks the cyanomethyl group, which may affect its reactivity and applications.
3-(Cyanomethyl)-4-oxopiperidine-1-carboxylate: Lacks the benzyl group, which may influence its chemical properties and biological activity.
Benzyl 3-(methyl)-4-oxopiperidine-1-carboxylate:
Uniqueness
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of both the benzyl and cyanomethyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable intermediate in organic synthesis and a potential candidate for diverse scientific research applications.
Biological Activity
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring with a cyanomethyl group and a carboxylate moiety, which contribute to its unique reactivity and biological properties. The molecular formula for this compound is C15H18N2O3 with a molecular weight of approximately 274.31 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H18N2O3 |
Molecular Weight | 274.31 g/mol |
Functional Groups | Piperidine, Cyanomethyl, Carboxylate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to act as an enzyme inhibitor and receptor modulator , influencing various biochemical pathways. The exact molecular targets are still under investigation but may include:
- Enzymatic inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological functions.
- Receptor modulation : It may interact with neurotransmitter receptors, potentially affecting neurochemical signaling.
Case Studies and Research Findings
- Antipsychotic Potential : Recent studies have indicated that compounds structurally related to this compound exhibit antipsychotic properties through modulation of trace amine-associated receptors (TAARs). For instance, an analogue demonstrated an EC50 of 0.507μM at TAAR1, suggesting potential therapeutic applications in schizophrenia treatment .
- Inhibition of CCR3 Receptors : A related series of benzylpiperidines has shown potent antagonism against CCR3-mediated pathways, which are critical in inflammatory responses. These findings suggest that this compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The presence of the cyanomethyl group significantly enhances the lipophilicity and reactivity of the compound compared to similar piperidine derivatives. SAR studies indicate that modifications at the piperidine ring can lead to variations in biological activity:
Compound Name | Molecular Formula | Activity |
---|---|---|
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine | C15H18N2O3 | Enzyme inhibition |
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine | C15H18N2O3 | Potential anti-inflammatory |
Ethyl 1-benzyl-3-oxopiperidine | C14H17N2O3 | Lower potency compared to cyanomethyl derivative |
Comparative Analysis
When comparing this compound with other compounds in its class, it stands out due to its enhanced reactivity and potential for diverse biological applications. Compounds lacking the cyanomethyl group tend to exhibit reduced potency in similar assays.
Unique Features
The cyanomethyl group not only increases reactivity but also provides opportunities for further derivatization, making it a valuable scaffold for medicinal chemistry research.
Properties
IUPAC Name |
benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-8-6-13-10-17(9-7-14(13)18)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYILHFKVLFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CC#N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.